2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Overview
Description
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is a useful research compound. Its molecular formula is C16H9F5O4 and its molecular weight is 360.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethoxycarbonyl)phenyl pentafluorobenzoate is 360.04209957 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Proton Shuttles for Indole C-H Bond Functionalization
In synthetic chemistry, compounds like 3-ethoxy-2-phenylbenzoic acid have been synthesized and tested for their effectiveness as proton shuttles in the direct arylation of indoles, demonstrating superior yield and selectivity (Jing-Jing Pi et al., 2018). This highlights the utility of related ethoxycarbonyl phenyl compounds in facilitating complex organic reactions.
Material Science and Imaging Applications
Fluorescent Probes for Imaging
Derivatives of benzoxazole, including those with ethoxycarbonyl groups, have been synthesized and evaluated as potential probes for imaging, such as in the detection of cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, suggesting their utility in developing PET agents for brain imaging (M. Cui et al., 2012).
Catalysis and Organic Transformations
Rhodium-Catalyzed Oxidative Coupling
Ethoxycarbonyl-containing compounds have been utilized in rhodium/copper-catalyzed oxidative coupling reactions, leading to the synthesis of various heterocyclic compounds. This demonstrates the role of these compounds in facilitating innovative catalytic reactions (M. Shimizu et al., 2009).
Advanced Materials
Nanofiber Grafting
The polymerization of related compounds, such as 3-phenoxybenzoic acid, in the presence of vapor-grown carbon nanofibers, showcases the application of ethoxycarbonyl phenyl derivatives in creating advanced materials with potential applications in electronics and materials science (Jong‐Beom Baek et al., 2004).
Analytical Chemistry
Enhancement of Detection by Mass Spectrometry
Pentafluorobenzyl chloroformate, a compound related to "2-(ethoxycarbonyl)phenyl pentafluorobenzoate," has been used to enhance the detection of amino acids and alcohols by mass spectrometry, demonstrating the potential of such compounds in analytical chemistry (J. Simpson et al., 1995).
Properties
IUPAC Name |
(2-ethoxycarbonylphenyl) 2,3,4,5,6-pentafluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O4/c1-2-24-15(22)7-5-3-4-6-8(7)25-16(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNESSXRPFWDQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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